Ethyl 18-oxooctadecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 18-oxooctadecanoate can be synthesized through several methods. One common approach involves the oxidation of octadecanoic acid to introduce the oxo group at the 18th position, followed by esterification with ethanol. The oxidation can be achieved using reagents such as potassium permanganate or chromium trioxide under controlled conditions. The esterification process typically involves the use of acid catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the reaction between the carboxylic acid and ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation and esterification processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly oxidizing agents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 18-oxooctadecanoate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl
Properties
Molecular Formula |
C20H38O3 |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
ethyl 18-oxooctadecanoate |
InChI |
InChI=1S/C20H38O3/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h19H,2-18H2,1H3 |
InChI Key |
SCDLQSQLXYUBJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
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